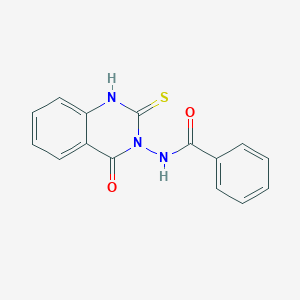

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEHRZUWGVSUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can be synthesized through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is found to be the optimal reaction medium, aligning with green chemistry principles . This method is advantageous as it minimizes the use of hazardous chemicals and solvents, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar environmentally conscious methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

The target compound’s quinazolinone-sulfanylidene-benzamide architecture distinguishes it from other benzamide derivatives. Key comparisons include:

Pharmacokinetic and Toxicity Profiles

ADMET predictions for N-(phenylcarbamoyl)benzamide suggest moderate intestinal absorption and low hepatotoxicity . The target compound’s sulfanylidene group may enhance metabolic stability but could increase renal clearance due to higher polarity. Comparatively, CTPB’s long alkyl chain improves cell permeability but raises cytotoxicity risks .

Biological Activity

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C15H11N3O2S

- Molecular Weight : 297.33 g/mol

- IUPAC Name : 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- CAS Number : 422273-90-3

The compound features a quinazolinone core structure, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of the benzamide moiety enhances its pharmacological profile.

Structural Representation

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through the inhibition of specific enzymes involved in cell cycle regulation. For instance, it has demonstrated efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains and fungi. The mechanism often involves disruption of cellular processes, such as protein synthesis or cell wall integrity.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

The biological activity of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes involved in metabolic pathways, leading to their inhibition.

- Receptor Binding : It may interfere with receptor-ligand interactions, disrupting signaling pathways crucial for cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Antimicrobial Activity

In another investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial pathogens. Results showed that it had a superior inhibitory effect compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Synthesis Methods

The synthesis of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction : Reacting 2-amino-N-substituted benzamides with appropriate quinazoline derivatives under alkaline conditions.

- Purification : The product is purified using recrystallization techniques to obtain high purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.